molecular formula C8H12F2O2 B2508177 Ethyl 2,2-Difluorocyclopentanecarboxylate CAS No. 1208074-87-6

Ethyl 2,2-Difluorocyclopentanecarboxylate

Cat. No.: B2508177
CAS No.: 1208074-87-6
M. Wt: 178.179
InChI Key: RDBAGNIFQCZGRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluorocyclopentanecarboxylate is an organic compound with the molecular formula C8H12F2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-Difluorocyclopentanecarboxylate typically involves the reaction of cyclopentanone with ethyl difluoroacetate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Difluorocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include difluorinated alcohols, carboxylic acids, and substituted cyclopentanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,2-Difluorocyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluorocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Difluoroacetate: Another fluorinated ester with similar reactivity but different structural properties.

    Methyl 2,2-Difluorocyclopentanecarboxylate: A methyl ester analogue with comparable chemical behavior.

    Ethyl 2,2-Difluoro-2-iodoacetate: A related compound used in similar synthetic applications.

Uniqueness

This compound stands out due to its unique cyclopentane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential in various applications .

Properties

IUPAC Name

ethyl 2,2-difluorocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-2-12-7(11)6-4-3-5-8(6,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAGNIFQCZGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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